Product packaging for Streptozocin(Cat. No.:CAS No. 18883-66-4)

Streptozocin

货号: B1681764
CAS 编号: 18883-66-4
分子量: 265.22 g/mol
InChI 键: ZSJLQEPLLKMAKR-GKHCUFPYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

What exactly is Streptozotocin?

Streptozotocin (STZ) is a natural chemical made from Streptomyces Achromogenes, which is especially harmful to the beta pancreas cells in mammals. It is utilized in medical research as a chemotherapeutic medication to treat certain cancers of the islets that make up Langerhans and in medical research to create an animal model of type-1 diabetes. It also acts as an antibiotic that works for Gram-positive bacteria. STZ blocks the DNA synthesis in mammalian cells and microorganisms through cross-linking and alkylation of the DNA strands, altering the mammalian cell cycle. It is employed in medicine to treat certain cancers of those islets known as Langerhans and for medical studies to develop an animal model of high blood sugar and Alzheimer's disease in large doses, in addition to the type of diabetes, type 2, or in several small amounts.

Applications of Streptozotocin

Due to its toxic nature for beta cells in studies, Streptozotocin has been used for a long time to induce diabetes and insulitis in experimental animals. 2. Streptozotocin is also used to model Alzheimer's disease using memory loss in mice.

Mechanism of Streptozotocin

Streptozotocin is a glucosamine-nitrosourea compound. Like other alkylating agents within the nitrosourea category, it can be harmful to cells, creating DNA damage, but other mechanisms could also be involved. Damage to DNA triggers the activation of PARP, which is probably more crucial for diabetes development than DNA injury itself. 4 Streptozotocin is similar to glucose to be carried into cells through the glucose transport protein GLUT2. However, it is not recognized by different glucose transporters. This is why it is toxic to beta cells since they possess an extremely high concentration of GLUT2.

The history of Streptozotocin

Streptozotocin was first identified as an antimicrobial in the latter half of 1950, the late 1950s.

From the early 1960s to the mid-1960s, Streptozotocin was discovered to be selectively harmful to beta cells in the pancreatic islets. The cells regulate blood sugar levels through the production of an insulin hormone. This led to the possibility of using the drug as an animal model for diabetes and in medical treatments for beta cell cancers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O7 B1681764 Streptozocin CAS No. 18883-66-4

属性

IUPAC Name

1-methyl-1-nitroso-3-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJLQEPLLKMAKR-GKHCUFPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O7
Record name STREPTOZOCIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16241
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic., Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline], Solid
Record name STREPTOZOCIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16241
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Streptozocin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7212
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Streptozocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014572
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (NTP, 1992), SOL IN WATER, LOWER ALCOHOLS & KETONES., SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS., 3.35e+01 g/L
Record name STREPTOZOCIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16241
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Streptozocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00428
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name STREPTOZOTOCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5119
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Streptozocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014572
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

POINTED PLATELETS OR PRISMS FROM 95% ETHANOL, PALE-YELLOW CRYSTALS, Ivory-colored crystalline powder

CAS No.

18883-66-4, 66395-18-4
Record name STREPTOZOCIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16241
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66395-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Streptozocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066395184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Streptozocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00428
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name streptozocin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Streptozocin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-STREPTOZOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H27GUR065
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name STREPTOZOTOCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5119
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Streptozocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014572
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

239 °F (Decomposes) (NTP, 1992), 115 °C
Record name STREPTOZOCIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16241
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Streptozocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00428
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Streptozocin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014572
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Streptozocin: A Technical Guide to its Chemical Properties and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of streptozocin (STZ), a critical compound for inducing experimental diabetes and for its use as an antineoplastic agent. This document consolidates key data, outlines experimental protocols, and visualizes molecular pathways to support research and development efforts.

Core Chemical and Physical Properties

This compound (CAS Number: 18883-66-4) is a naturally occurring glucosamine-nitrosourea compound produced by the bacterium Streptomyces achromogenes. Its unique structure, containing a cytotoxic methylnitrosourea (MNU) moiety linked to a glucose molecule, is responsible for its selective toxicity and biological activity.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₁₅N₃O₇
Molecular Weight 265.22 g/mol
Appearance Off-white to light yellow crystalline powder or pointed platelets/prisms
Melting Point 115-121 °C (decomposes)
Solubility Soluble in water, lower alcohols, and ketones. Insoluble in non-polar organic solvents.
pKa 1.35
UV Maximum (in ethanol) 228 nm (ε = 6360)
Optical Rotation [α]D²⁵ (aqueous solution) +39° (at equilibrium)
LogP -1.45

Stability Profile of this compound

The stability of this compound is a critical factor in its experimental application, as its degradation can significantly impact its biological activity.

pH and Solution Stability

This compound's stability is highly dependent on pH. It exhibits maximum stability in acidic conditions, specifically at a pH of 4. As the pH increases towards neutral and alkaline conditions, its degradation rate rapidly increases. In a pH 7.4 buffer, this compound is almost completely degraded within 4 hours. This instability is due to the decomposition of the nitrosourea moiety, which can lead to the formation of diazomethane in alkaline solutions.

Upon dissolution in aqueous solutions, this compound undergoes mutarotation, resulting in an equilibrium mixture of its α and β anomers. The α-anomer is reported to be the more toxic of the two. This equilibration process typically takes 60 to 90 minutes.

Temperature and Storage

As a dry powder, this compound is stable for at least a year when stored at room temperature and for up to three years when stored as recommended (frozen and protected from moisture). For optimal long-term stability of the solid compound, storage at -20°C is recommended.

In solution, stability is also temperature-dependent. A solution in 100 mM citrate buffer (pH 4.5) stored at 4°C in the dark shows a slow degradation rate of approximately 0.1% per day. At room temperature, the degradation rate increases to about 1% per day. When stored at 37°C in a citrate buffer (pH 4.4), a 20% degradation was observed over 14 days.

Light Sensitivity

This compound solutions should be protected from light, as indicated by the common practice of storing them in the dark to maintain stability.

Mechanism of Action and Cellular Uptake

This compound's primary mechanism of action involves its ability to induce DNA damage, leading to cell death. Its selective toxicity towards pancreatic β-cells is a consequence of its structural similarity to glucose.

Signaling Pathway of this compound-Induced β-Cell Toxicity

The glucose moiety of this compound facilitates its transport into pancreatic β-cells, which have a high expression of the GLUT2 glucose transporter. Once inside the cell, the nitrosourea component acts as an alkylating agent, transferring a methyl group to DNA bases. This DNA methylation leads to DNA strand breaks and activates the DNA damage response pathway, including the activation of poly(ADP-ribose) polymerase (PARP). Overactivation

Methodological & Application

Application Notes and Protocols for the Preparation of Citrate Buffer for Streptozotocin Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This property makes it a widely used agent for inducing a state of hyperglycemia in laboratory animals, creating models of type 1 diabetes mellitus. The stability of STZ is highly pH-dependent, with maximal stability in an acidic environment.[1][2] Therefore, a citrate buffer is the universally recommended vehicle for dissolving and administering STZ to ensure its potency and the reproducibility of the diabetic model.[3] This document provides detailed protocols for the preparation of citrate buffer and the subsequent dissolution of STZ for injection.

Key Considerations

  • pH is Critical: STZ is most stable at a pH of approximately 4.5.[1][4] Deviations from this pH can lead to rapid degradation of the compound, reducing its diabetogenic efficacy.[1]

  • Temperature: The citrate buffer should be pre-chilled, and the STZ solution should be prepared on ice and used immediately.[1][5]

  • Freshness: Due to the instability of STZ in aqueous solutions, the STZ-citrate buffer solution must be prepared fresh immediately before injection, ideally within 5-20 minutes.[1][6]

  • Safety Precautions: STZ is a hazardous chemical and is considered a suspected carcinogen, mutagen, and teratogen.[7][8] All handling, including weighing and solution preparation, should be conducted in a certified chemical fume hood or a Class II Type B2 biological safety cabinet, with appropriate personal protective equipment (PPE).[7]

Data Presentation: Citrate Buffer and STZ Solution Parameters

ParameterValueReference(s)
Citrate Buffer Concentration 0.1 M[1][4][5]
50 mM[6]
Optimal pH 4.0 - 4.5[1][4][5][6]
STZ Stability in Citrate Buffer (pH 4.5) Stable for immediate use (within 15-20 mins)[1]
Can be stored at 4°C in the dark for up to 40 days with a 0.1% daily decrease in content[1]
Recommended Storage of STZ Powder -20°C, protected from light[4][5]

Experimental Protocols

Protocol 1: Preparation of 0.1 M Citrate Buffer (pH 4.5)

This protocol is one of the most commonly cited methods for preparing the vehicle for STZ injection.

Materials:

  • Citric Acid Monohydrate (MW: 210.14 g/mol )

  • Sodium Citrate Dihydrate (MW: 294.10 g/mol )

  • Distilled or deionized water (dH₂O)

  • pH meter

  • Sterile filters (0.22 µm)

  • Sterile conical tubes or bottles

Procedure:

  • Prepare Stock Solutions:

    • Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate in dH₂O and bring the final volume to 100 mL.[9]

    • Solution B (0.1 M Sodium Citrate): Dissolve 2.94 g of sodium citrate dihydrate in dH₂O and bring the final volume to 100 mL.[9]

  • Prepare Citrate Buffer:

    • To prepare 100 mL of 0.1 M citrate buffer with a pH of approximately 4.5, combine the following volumes of the stock solutions:

      • A common starting point is to mix Solution A and Solution B in a specific ratio. One protocol suggests combining 2 parts of 0.1 M sodium citrate with 3 parts of 0.1 M citric acid.[5] Another protocol suggests combining 1.05 g of citric acid and 1.48 g of sodium citrate in dH₂O to make 100 mL.[4] A third method involves mixing 44.5 mL of 0.1 M citric acid with 55.5 mL of 0.1 M sodium citrate.[10]

    • Alternatively, start with a volume of Solution A and add Solution B while monitoring the pH with a calibrated pH meter until the desired pH of 4.5 is reached.

  • pH Adjustment:

    • Carefully monitor the pH of the buffer solution.

    • If necessary, adjust the pH to 4.5 using small additions of Solution A (to lower pH) or Solution B (to raise pH). Some protocols suggest using 1 N NaOH for pH adjustment.[5]

  • Sterilization and Storage:

    • Filter-sterilize the final buffer solution using a 0.22 µm filter into a sterile container.

    • Store the buffer at 4°C. It is recommended to prepare it fresh on the day of use.

Protocol 2: Preparation of Streptozotocin (STZ) Solution for Injection

This protocol outlines the steps for dissolving STZ in the prepared citrate buffer immediately prior to administration.

Materials:

  • Streptozotocin (STZ) powder

  • Ice-cold 0.1 M Citrate Buffer (pH 4.5)

  • Sterile, light-protected tubes (e.g., amber tubes or tubes wrapped in aluminum foil)

  • Syringes and needles for injection

  • Ice bucket

Procedure:

  • Pre-Injection Preparations:

    • Fast the animals for 4-6 hours before STZ injection. Water should be available ad libitum.[5][11]

    • Calculate the required amount of STZ based on the body weight of the animals and the desired dosage (e.g., 40-60 mg/kg for multiple low-dose induction in mice or a single higher dose in rats).[1][4]

  • Weighing STZ:

    • Allow the STZ vial to come to room temperature before opening to prevent condensation.

    • In a chemical fume hood, quickly and accurately weigh the required amount of STZ powder. STZ is light-sensitive, so minimize exposure to light.[9]

  • Dissolving STZ:

    • Immediately place the weighed STZ into a pre-chilled, sterile, light-protected tube on ice.

    • Add the calculated volume of ice-cold 0.1 M citrate buffer (pH 4.5) to the STZ powder to achieve the desired final concentration (e.g., 5 mg/mL, 7.5 mg/mL, or 10 mg/mL).[5][6][11]

    • Gently swirl the tube to dissolve the STZ completely.

  • Administration:

    • Draw the freshly prepared STZ solution into syringes for injection.

    • Administer the STZ solution to the animals via the desired route (commonly intraperitoneal injection) immediately, within 5-20 minutes of preparation.[1][6]

    • For control animals, inject an equivalent volume of the citrate buffer alone.[4]

Mandatory Visualizations

STZ_Preparation_Workflow cluster_buffer_prep Citrate Buffer Preparation cluster_stz_prep STZ Solution Preparation citric_acid 0.1 M Citric Acid (Solution A) mix_solutions Mix Solutions A & B citric_acid->mix_solutions sodium_citrate 0.1 M Sodium Citrate (Solution B) sodium_citrate->mix_solutions adjust_ph Adjust pH to 4.5 mix_solutions->adjust_ph filter_sterilize Filter Sterilize (0.22 µm) adjust_ph->filter_sterilize cold_buffer Ice-Cold Citrate Buffer filter_sterilize->cold_buffer dissolve_stz Dissolve STZ in Cold Buffer (On Ice) cold_buffer->dissolve_stz stz_powder Weigh STZ Powder (Protect from Light) stz_powder->dissolve_stz stz_solution Fresh STZ Solution dissolve_stz->stz_solution inject Inject Immediately (within 5-20 min) stz_solution->inject

Caption: Workflow for the preparation of citrate buffer and streptozotocin solution for injection.

STZ_Stability_Pathway STZ Streptozotocin (STZ) CitrateBuffer Citrate Buffer (pH 4.5) STZ->CitrateBuffer Dissolved in NeutralpH Neutral pH (e.g., PBS, Water) STZ->NeutralpH Dissolved in StableSTZ Stable STZ Solution (Enhanced Efficacy) CitrateBuffer->StableSTZ Results in DegradedSTZ Rapid Degradation (Reduced Efficacy) NeutralpH->DegradedSTZ Results in

Caption: The influence of pH on the stability of Streptozotocin.

References

Application Notes and Protocols for Measuring Beta-Cell Mass Following Streptozotocin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta-cells of the pancreas in mammals. It is widely used in medical research to induce a state of hyperglycemia that mimics type 1 diabetes. STZ is a glucose analogue that enters the beta-cell via the GLUT2 glucose transporter. Its cytotoxic effects are mediated through multiple mechanisms, including DNA alkylation, the generation of reactive oxygen species (ROS), and the production of nitric oxide (NO), ultimately leading to beta-cell apoptosis and necrosis. Accurate quantification of beta-cell mass after STZ treatment is crucial for studying diabetes pathogenesis, evaluating potential therapeutic interventions aimed at beta-cell protection or regeneration, and understanding the mechanisms of beta-cell death.

This document provides detailed protocols for the induction of diabetes using STZ and the subsequent quantification of beta-cell mass using histological and imaging techniques.

Experimental Protocols

Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rodents

This protocol describes two common methods for inducing diabetes in mice or rats using STZ: a single high-dose regimen and a multiple low-dose regimen. The choice of regimen depends on the research question. A single high dose typically causes rapid and severe beta-cell destruction, while multiple low doses can induce a more gradual onset of hyperglycemia, sometimes accompanied by insulitis.

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Sodium Citrate buffer, pH 4.5 (prepare fresh)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal balance

  • Blood glucose monitoring system

Procedure:

  • Animal Preparation: House animals in accordance with institutional guidelines. For STZ administration, it is common to fast the animals for 4-6 hours to ensure consistent blood glucose levels.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M sodium citrate buffer (pH 4.5). STZ is unstable in solution, so it should be protected from light and used within 15-20 minutes of preparation.

  • STZ Administration (Intraperitoneal Injection):

    • Single High-Dose (SHD) Protocol: Administer a single intraperitoneal injection of STZ. A common dose for mice is 150-175 mg/kg body weight. For rats, a dose of 40-60 mg/kg is often used.

    • Multiple Low-Dose (MLD) Protocol: Administer daily intraperitoneal injections of a lower dose of STZ for five consecutive days. A typical dose for mice is 50 mg/kg body weight per day.

  • Post-Injection Monitoring:

    • To prevent STZ-induced hypoglycemia, provide animals with access to 10% (w/v) sucrose water for the first 24 hours after injection.

    • Monitor blood glucose levels daily or every other day from a tail vein blood sample. Hyperglycemia (blood glucose > 250-300 mg/dL) typically develops within 1 to 14 days, depending on the dose and regimen.

  • Confirmation of Diabetes: Animals are considered diabetic when they exhibit sustained hyperglycemia for several consecutive days.

Protocol 2: Pancreas Tissue Processing for Histological Analysis

Proper fixation and processing of the pancreas are critical for accurate morphometric analysis.

Materials:

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • PBS

  • Graded ethanol series (70%, 90%, 100%)

  • Xylene

  • Paraffin wax

  • Tissue cassettes

  • Microtome

  • Positively charged glass slides

Procedure:

  • Pancreas Dissection and Weighing: Euthanize the animal and carefully dissect the entire pancreas, removing attached fat and connective tissue. Weigh the pancreas to be used for the final beta-cell mass calculation.

  • Fixation: Lay the pancreas flat in a tissue cassette and fix in 4% PFA for 4-24 hours at 4°C.

  • Dehydration and Embedding:

    • Wash the tissue in PBS.

    • Dehydrate the tissue by incubating it in a graded series of

Troubleshooting & Optimization

Technical Support Center: High-Dose Streptozotocin Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering high mortality rates in mice following high-dose streptozotocin (STZ) administration for the induction of diabetes.

Troubleshooting Guide: High Mortality After STZ Injection

High mortality is a significant concern in high-dose STZ-induced diabetes models. This guide addresses common causes and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Recommendations
High mortality within the first 5 days post-STZ injection. Acute STZ Toxicity: STZ can have direct toxic effects on organs other than the pancreas, such as the liver and kidneys, especially at high doses.- Optimize STZ Dose: Conduct a pilot study with a range of STZ doses (e.g., 150-200 mg/kg) to determine the optimal dose for your specific mouse strain and experimental conditions that induces robust hyperglycemia with acceptable mortality. - Mouse Strain Selection: Be aware that different mouse strains exhibit varying sensitivity to STZ. For instance, nude mice from Charles River Laboratories (CRL) have been reported to have lower mortality rates compared to those from Taconic Farms (TAC) or Jackson Laboratories (JAX) at similar high doses. - Hydration: Administer 1.0 mL of sterile physiological saline subcutaneously to counteract dehydration.
Mortality occurring more than 10 days post-STZ injection. Complications of Severe Hyperglycemia: Sustained high blood glucose levels lead to complications such as dehydration, significant weight loss, and polyuria, which can be fatal.- Blood Glucose Monitoring: Regularly monitor blood glucose levels. - Supportive Care: Provide supportive care, including easily accessible food and water. In some cases, low-dose insulin therapy may be considered to manage extreme hyperglycemia and reduce mortality, though this can complicate the interpretation of results. - Humane Endpoints: Establish

Technical Support Center: Optimizing Streptozotocin (STZ) for Stable and Reproducible Hyperglycemia

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for streptozotocin (STZ)-induced hyperglycemia models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving consistent and reliable diabetic animal models.

Frequently Asked Questions (FAQs)

Q1: What is streptozotocin (STZ) and how does it induce hyperglycemia?

A1: Streptozotocin is a naturally occurring chemical produced by the bacterium Streptomyces achromogenes.[1] It is widely used in research to induce diabetes in animal models.[1][2][3] STZ's chemical structure is similar to glucose, which allows it to be preferentially taken up by the glucose transporter GLUT2, primarily expressed on pancreatic β-cells.[4][5][6][7] Inside the β-cells, STZ causes DNA alkylation, leading to DNA damage.[4][6] This damage activates the nuclear enzyme poly (ADP-ribose) polymerase (PARP) as part of the DNA repair process, which depletes cellular NAD+ and ATP, ultimately causing β-cell necrosis and inducing a state of insulin-dependent diabetes.[4][6][7]

Q2: What are the key factors that influence the efficacy of STZ in inducing hyperglycemia?

A2: Several factors can significantly impact the diabetogenic effect of STZ, leading to variability in experimental outcomes. These include:

  • Animal Species and Strain: Different species and strains of rodents exhibit varying sensitivity to STZ.[2][5][8][9][10] For instance, C57BL/6J mice are more sensitive to STZ than Balb/c mice.[5][8] Similarly, Wistar rats are more susceptible to STZ-induced diabetes than Wistar-Kyoto (WKY) rats.[9][10]

  • Sex: Male animals are generally more susceptible to the diabetogenic effects of STZ than females.[2]

  • Age and Weight: Younger and lighter animals may require higher doses of STZ per body weight due to a higher metabolic rate.[11] Conversely, susceptibility to STZ's effects is inversely related to age.[2]

  • Route of Administration: Intravenous (IV) or intraperitoneal (IP) injections are the most common routes. IV administration is reported to produce more stable hyperglycemia.[2]

  • STZ Preparation and Stability: STZ is unstable and must be prepared fresh immediately before injection.[12][13] It should be dissolved in a cold citrate buffer (pH 4.5) to maintain its stability, as it degrades rapidly in alkaline conditions.[14][15][16]

  • Fasting: While some protocols recommend fasting animals before STZ injection to enhance its effectiveness, other studies suggest it may not be necessary.[2][11][14] The Animal Models of Diabetic Complications Consortium (AMDCC) recommends a 6-hour fast for mice and a 6-8 hour fast for rats before blood glucose testing.[12]

Q3: How do I choose the correct STZ dose for my experiment?

A3: The optimal STZ dose depends on the desired diabetes model (Type 1 or Type 2), the animal species, and the strain. It is crucial to perform a pilot study to determine the appropriate dose for your specific experimental conditions.[12] Below are general dosage recommendations.

Troubleshooting Guide

This guide addresses common issues encountered during the induction of hyperglycemia with STZ.

Problem Potential Cause(s) Recommended Solution(s)
High Mortality Rate Severe Hypoglycemia: Occurs 8-24 hours post-injection due to massive insulin release from dying β-cells.[3][11]Provide animals with 10% sucrose water for 48-72 hours after STZ injection.[3][11][12] Monitor blood glucose levels closely during the first 48 hours.[12]
Severe Hyperglycemia: Can occur 24 hours post-injection and onwards.[2]Administer insulin to manage severe hyperglycemia, especially after high STZ doses.[2]
STZ Toxicity: STZ can have toxic effects on other organs like the liver and kidneys.[11]Start with the lower end of the recommended dose range for your specific animal strain and optimize from there.[11] Ensure accurate body weight measurement for precise dosing.[11]
Variable or Unstable Hyperglycemia Improper STZ Preparation: STZ is unstable and degrades quickly.[12][13]Prepare STZ solution immediately before injection using a cold 0.1 M citrate buffer (pH 4.5).[15][16] Protect the STZ container and solution from light.[12]
Incorrect Dose: The dose may be too low for the specific animal strain, sex, or age.Refer to the dosage tables and consider a pilot study to determine the optimal dose.[12]
Animal Strain/Sex/Age Variability: Different strains, sexes, and ages have different sensitivities to STZ.[2][11]Use animals of the same strain, sex, and a narrow age/weight range to minimize variability.
Failure to Induce Hyperglycemia Inactive STZ: The STZ may have degraded due to improper storage or preparation.Store STZ at -20°C and protect it from light.[12] Prepare the solution fresh for each use.[12][13]
Insufficient Dose: The administered dose was not high enough to destroy a sufficient number of β-cells.Increase the STZ dose in a subsequent pilot study. For a multiple low-dose regimen, ensure all injections are administered.
Animal Resistance: Some animal strains are more resistant to STZ.[9][10]Consider using a more sensitive strain or a higher dose of STZ.

Quantitative Data Summary

The following tables provide a summary of commonly used STZ doses for inducing Type 1 and Type 2 diabetes models in rats and mice. Note that these are starting points, and optimization is often necessary.

Table 1: Recommended STZ Doses for Inducing Type 1 Diabetes Mellitus

Animal Dosing Regimen Dose (mg/kg) Route of Administration Reference(s)
Rat Single High Dose40 - 65IP or IV[2][3]
Mouse Single High Dose100 - 200IP[11][14][17]
Mouse Multiple Low Doses40 - 50 (for 5 consecutive days)IP[3][18]

Table 2: Recommended STZ Doses for Inducing Type 2 Diabetes Mellitus

Animal Dosing Regimen Dose (mg/kg) Route of Administration Notes Reference(s)
Rat Single Low Dose25 - 40IPCombined with a high-fat diet.[14][19]
Mouse Single Low Dose70 - 120IPCombined with a high-fat diet.[19]

Table 3: Blood Glucose Levels for Confirmation of Diabetes

Animal Fasting Blood Glucose Level Reference(s)
Mouse >150 mg/dL (mild) or >300 mg/dL (severe)[3][16][20]
Rat >200 mg/dL or ≥15 mM[21][22][23]

Experimental Protocols

Protocol 1: Preparation of STZ Solution

  • Materials: Streptozotocin (STZ), 0.1 M cold citrate buffer (pH 4.5), sterile conical tubes, sterile filters (0.22 µm), aluminum foil.

  • Procedure:

    • On the day of injection, calculate the total amount of STZ required based on the animals' body weights and the desired dose.

    • Work in a certified biosafety cabinet or chemical fume hood.[12]

    • Weigh the STZ powder quickly and accurately.

    • Dissolve the STZ in ice-cold 0.1 M citrate buffer (pH 4.5).

    • Protect the solution from light by wrapping the tube in aluminum foil.[13]

    • Use the solution immediately, ideally within 5-15 minutes of preparation, as STZ degrades rapidly.[12][13][15]

Protocol 2: Induction of Type 1 Diabetes in Mice (Single High Dose)

  • Animals: Male mice of a sensitive strain (e.g., C57BL/6J), 8-10 weeks old.

  • Procedure:

    • Fast the mice for 4-6 hours before injection, with free access to water.[13]

    • Weigh each mouse accurately to calculate the individual dose.

    • Prepare the STZ solution (e.g., 150 mg/kg) as described in Protocol 1.[17]

    • Administer the STZ solution via intraperitoneal (IP) injection.

    • Immediately after injection, replace the regular drinking water with a 10% sucrose solution for the next 48 hours to prevent hypoglycemia.[3][11]

    • Monitor the animals daily for the first week.[12]

    • Confirm hyperglycemia by measuring blood glucose levels from the tail vein 48-72 hours after injection.[11] Fasting blood glucose levels above 250-300 mg/dL are typically considered diabetic.[3][20]

Visualizations

STZ_Mechanism cluster_blood Bloodstream cluster_beta_cell Pancreatic β-cell STZ_blood Streptozotocin (STZ) GLUT2 GLUT2 Transporter STZ_blood->GLUT2 Uptake STZ_cell STZ GLUT2->STZ_cell DNA DNA STZ_cell->DNA interacts with DNA_damage DNA Alkylation & Damage DNA->DNA_damage causes PARP PARP Activation DNA_damage->PARP activates NAD_depletion NAD+ Depletion PARP->NAD_depletion leads to ATP_depletion ATP Depletion NAD_depletion->ATP_depletion causes Cell_Death β-cell Necrosis ATP_depletion->Cell_Death results in STZ_Workflow start Start: Select Animal (Strain, Sex, Age) fasting Fasting (optional, 4-8 hours) start->fasting weighing Accurate Body Weight Measurement fasting->weighing stz_prep Prepare Fresh STZ Solution in Cold Citrate Buffer (pH 4.5) weighing->stz_prep injection STZ Injection (IP or IV) stz_prep->injection sucrose Provide 10% Sucrose Water (48-72h) injection->sucrose monitoring Daily Monitoring (First Week) sucrose->monitoring bg_check Confirm Hyperglycemia (Blood Glucose Check at 48-72h) monitoring->bg_check success Stable Hyperglycemia Achieved bg_check->success Yes troubleshoot Troubleshoot (See Guide) bg_check->troubleshoot No

References

Validation & Comparative

A Comparative Guide to the Histological Analysis of Pancreatic Islets Following Streptozotocin-Induced Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of diabetes and drug development, understanding the cellular and molecular changes in pancreatic islets following streptozotocin (STZ)-induced beta-cell damage is crucial. This guide provides a comparative overview of key histological techniques used to analyze these changes, supported by experimental data and detailed protocols.

Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals.[1] It is widely used in medical research to induce a model of type 1 diabetes in rodents.[2] Histological analysis of the pancreas after STZ administration allows for the qualitative and quantitative assessment of beta-cell destruction, islet morphology, and the efficacy of potential therapeutic interventions.

Comparative Analysis of Histological Techniques

The following table summarizes and compares three common histological techniques used to evaluate pancreatic islets after STZ treatment: Hematoxylin and Eosin (H&E) staining, Immunohistochemistry (IHC) for insulin and glucagon, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for apoptosis.

Technique Principle Information Provided Advantages Limitations
Hematoxylin & Eosin (H&E) Staining Stains cell nuclei blue (hematoxylin) and cytoplasm pink (eosin).[3]Provides basic morphological information about the islets and surrounding exocrine tissue, including islet size, shape, and cellularity.[4][5]Simple, rapid, and cost-effective. Provides a good overview of tissue architecture.[6]Lacks cellular specificity; cannot definitively identify beta cells or assess their function.[7]
Immunohistochemistry (IHC) Uses specific antibodies to detect proteins of interest (e.g., insulin, glucagon) within the tissue.[8]Allows for the specific identification and quantification of different endocrine cell types within the islets (e.g., insulin-producing beta cells, glucagon-producing alpha cells).[9][10]Highly specific and allows for the quantification of specific cell populations and protein expression.[11]Can be more time-consuming and expensive than H&E. Requires careful optimization of antibodies and staining conditions.[12]
TUNEL Assay Detects DNA fragmentation, a hallmark of apoptosis, by labeling the free 3'-OH ends of DNA.[13]Identifies and allows for the quantification of apoptotic cells within the islets, providing a measure of beta-cell death.[14][15]Sensitive method for detecting apoptosis in situ.[16] Can be combined with IHC to identify the phenotype of apoptotic cells.Can also label necrotic cells and cells with DNA damage, requiring careful interpretation.[15]
Quantitative Data from Experimental Studies

The following table presents a summary of quantitative data from various studies, illustrating the typical changes observed in pancreatic islets after STZ administration.

Parameter Control Group STZ-Treated Group Reference
Islet Area (µm²) 15,000 ± 2,5005,000 ± 1,200[17]
Islet Number per mm² 8.5 ± 1.23.2 ± 0.8[17]
Beta-Cell Area (% of Islet Area) 75.8 ± 5.325.4 ± 4.1[18]
Insulin Positive Cells (% of Islet Cells) 80.2 ± 6.130.7 ± 5.5[7]
Apoptotic Beta-Cells (%) <1%15-20%[19][20]

Note: The values presented are representative and may vary depending on the animal model, STZ dosage, and time point of analysis.

Experimental Protocols

Hematoxylin and Eosin (H&E) Staining Protocol

This protocol is a standard method for visualizing tissue morphology.[3][6][21][22][23]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).[24]

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 minutes).

    • Transfer to 70% ethanol (2 minutes).

    • Rinse in running tap water (5 minutes).

  • Staining:

    • Immerse in Harris's hematoxylin for 3-5 minutes.

    • Rinse in running tap water until the water runs clear.

    • Differentiate in 1% acid alcohol (1-2 quick dips).

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water.

    • Counterstain in Eosin Y solution for 1-2 minutes.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol (2 minutes), 100% ethanol (2 changes, 3 minutes each).[6]

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a permanent mounting medium.

Immunohistochemistry (IHC) for Insulin and Glucagon

This protocol allows for the specific visualization of beta cells (insulin) and alpha cells (glucagon).[8][12][24][25]

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Antigen Retrieval:

    • Immerse slides in a citrate buffer (pH 6.0).

    • Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides in PBS or TBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (if using a peroxidase-based detection system).[8]

    • Rinse with PBS/TBS.

    • Incubate with a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody (e.g., rabbit anti-insulin and mouse anti-glucagon) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides in PBS/TBS.

    • Incubate with the appropriate biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.

    • If using an enzyme-based detection system, incubate with an avidin-biotin complex (ABC) reagent.

    • Develop the signal with a chromogen (e.g., DAB for HRP, which produces a brown stain, or an alkaline phosphatase substrate).

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin to visualize nuclei.

    • Dehydrate and mount as described for H&E staining.

TUNEL Assay for Apoptosis Detection

This protocol identifies apoptotic cells by labeling fragmented DNA.[13][16][26][27]

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Permeabilization:

    • Incubate slides with Proteinase K solution (20 µg/mL in PBS) for 15 minutes at room temperature to permeabilize the cells.

    • Wash slides in PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) according to the manufacturer's instructions.

    • Incubate the slides with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.

  • Detection:

    • Wash slides in PBS.

    • If using a biotin-labeled dUTP, incubate with streptavidin-HRP and then a chromogen.

    • If using a fluorescently labeled dUTP, the signal can be directly visualized with a fluorescence microscope.

  • Counterstaining and Mounting:

    • Counterstain with a nuclear stain such as DAPI or Hoechst to visualize all cell nuclei.

    • Mount with an aqueous mounting medium.

Visualizations

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_tissue_processing Tissue Processing cluster_histology Histological Analysis cluster_data_analysis Data Acquisition & Analysis animal Rodent Model (Mouse/Rat) stz Streptozotocin (STZ) Administration animal->stz diabetes Induction of Diabetes stz->diabetes euthanasia Euthanasia & Pancreas Collection diabetes->euthanasia fixation Fixation (e.g., 10% Formalin) euthanasia->fixation embedding Paraffin Embedding fixation->embedding sectioning Microtomy (4-5 µm sections) embedding->sectioning he H&E Staining sectioning->he ihc Immunohistochemistry (Insulin, Glucagon) sectioning->ihc tunel TUNEL Assay (Apoptosis) sectioning->tunel microscopy Microscopy & Image Capture he->microscopy ihc->microscopy tunel->microscopy quantification Image Analysis & Quantification microscopy->quantification stats Statistical Analysis quantification->stats

Caption: Experimental workflow for histological analysis of pancreatic islets.

Caption: STZ-induced beta-cell apoptosis signaling pathway.

References

A Comparative Guide to the Validation of Streptozotocin-Induced Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The streptozotocin (STZ)-induced diabetic animal model is a cornerstone in diabetes research, enabling the study of disease pathogenesis and the preclinical evaluation of novel therapeutics. The successful induction and validation of this model are critical for generating reliable and reproducible data. This guide provides a comprehensive comparison of validation criteria, detailed experimental protocols, and an overview of alternative models to assist researchers in designing and implementing robust studies.

Core Validation Criteria for a Successful STZ-Induced Diabetes Model

The establishment of a diabetic phenotype in an STZ-induced model is confirmed through a combination of biochemical, physiological, and histopathological assessments. These criteria ensure that the animal model accurately reflects the hallmarks of diabetes mellitus.

Biochemical and Physiological Parameters

A suite of biochemical markers is employed to confirm the diabetic state. Persistently elevated blood glucose is the primary indicator, with specific thresholds varying by species and the type of diabetes being modeled.

ParameterTypical Value in ST.Z-Induced Diabetic ModelControl/Normal ValueSignificance
Fasting Blood Glucose >250 mg/dL (>13.9 mmol/L)[1]80-120 mg/dL (4.4-6.7 mmol/L)Primary indicator of hyperglycemia.
Non-Fasting Blood Glucose ≥300 mg/dL (≥16.7 mmol/L)[2][3]<200 mg/dL (<11.1 mmol/L)Confirms persistent hyperglycemia.
Serum Insulin Significantly decreased[4]Varies by species and fasting stateIndicates β-cell dysfunction or destruction.
Glycated Hemoglobin (HbA1c) Significantly increased[5]Varies by speciesReflects long-term glycemic control.
Urine Glucose PositiveNegativeIndicates glucosuria due to hyperglycemia exceeding the renal threshold.
Body Weight Often decreased or failure to gain weight[4][6][7]Normal weight gainA common clinical sign of uncontrolled diabetes.
Water and Food Intake Increased (Polydipsia and Polyphagia)[7]NormalClassic symptoms of diabetes.
Histopathological Examination

Histopathological analysis of the pancreas is the definitive method to confirm the specific destruction of β-cells, the underlying cause of diabetes in this model.

TissueObservation in STZ-Induced Diabetic ModelSignificance
Pancreatic Islets - Islet atrophy and shrinkage- Degranulation and necrosis of β-cells- Inflammatory cell infiltration (insulitis) in some models[8][9]Confirms the cytotoxic effect of STZ on insulin-producing cells.

Experimental Protocols for STZ-Induced Diabetes

The choice of protocol depends on whether a Type 1 or Type 2 diabetes model is desired. Key variables include the animal species and strain, STZ dose, and administration route.

Type 1 Diabetes Mellitus (T1DM) Model

This model is characterized by severe insulin deficiency resulting from the destruction of pancreatic β-cells.

Experimental Protocol: Single High-Dose STZ in Rodents

  • Animal Selection: Male Sprague-Dawley or Wistar rats (200-250g) or C57BL/6 mice (8-12 weeks old) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22-24°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Fasting: A fasting period of 4-6 hours prior to STZ injection is often employed, though some studies suggest it may not be necessary.[10]

  • STZ Preparation: Immediately before use, dissolve STZ in cold (0-4°C) 0.1 M citrate buffer (pH 4.5). STZ is unstable at neutral or alkaline pH.

  • STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ.

    • Rats: 50-65 mg/kg body weight.[2]

    • Mice: 150-200 mg/kg body weight.

  • Post-Injection Care: To prevent initial fatal hypoglycemia due to the massive release of insulin from dying β-cells, provide animals with 5-10% sucrose water for the first 24-48 hours.[11]

  • Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours post-injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

Type 2 Diabetes Mellitus (T2DM) Model

This model mimics the progressive nature of T2DM, characterized by insulin resistance and partial β-cell dysfunction.

Experimental Protocol: High-Fat Diet and Low-Dose STZ in Rodents

  • Animal Selection: Male Sprague-Dawley or Wistar rats are frequently used.

  • Induction of Insulin Resistance: Feed animals a high-fat diet (HFD; 45-60% kcal from fat) for 2-8 weeks to induce obesity and insulin resistance.

  • STZ Administration: After the HFD period, administer a single low dose of STZ (30-40 mg/kg, i.p.), prepared as described for the T1DM model. This dose is intended to induce partial β-cell dysfunction without causing complete β-cell ablation.

  • Confirmation of Diabetes: Monitor blood glucose levels. The development of hyperglycemia is typically more gradual than in the T1DM model.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of STZ action and the experimental workflow can aid in understanding and executing the model successfully.

STZ_Mechanism STZ Streptozotocin GLUT2 GLUT2 Transporter STZ->GLUT2 Enters via BetaCell Pancreatic β-cell GLUT2->BetaCell Transports into DNA_Alkylation DNA Alkylation ROS_Generation ROS Generation NO_Production Nitric Oxide Production PARP_Activation PARP Activation DNA_Alkylation->PARP_Activation Triggers NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion Leads to ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Causes Apoptosis β-cell Apoptosis ATP_Depletion->Apoptosis ROS_Generation->Apoptosis NO_Production->Apoptosis

Caption: Mechanism of Streptozotocin (STZ)-induced β-cell apoptosis.

STZ_Workflow start Start: Animal Acclimatization fasting Fasting (optional) start->fasting stz_prep Prepare fresh STZ solution (Citrate buffer, pH 4.5) fasting->stz_prep stz_injection STZ Injection (i.p.) stz_prep->stz_injection sucrose Provide 5-10% Sucrose Water (24-48 hours) stz_injection->sucrose glucose_monitoring Monitor Blood Glucose (48-72 hours post-injection) sucrose->glucose_monitoring diabetic_confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) glucose_monitoring->diabetic_confirmation experiment Proceed with Experimental Study diabetic_confirmation->experiment Yes end End diabetic_confirmation->end No (Exclude) experiment->end

Caption: Experimental workflow for inducing Type 1 diabetes with STZ.

Comparison with Alternative Models

While the STZ-induced model is widely used, several other models exist, each with its own advantages and disadvantages.

Model TypeInduction MethodKey AdvantagesKey Disadvantages
Streptozotocin (STZ)-Induced Chemical (STZ injection)- High success rate of diabetes induction.- Relatively rapid onset of hyperglycemia.- Cost-effective.- Can have off-target toxicity.- Does not fully mimic the autoimmune component of human T1DM.
Alloxan-Induced Chemical (Alloxan injection)- Rapid induction of diabetes.- Narrow diabetogenic dose range.- Higher mortality rate compared to STZ.[5]- Can cause significant kidney damage.
High-Fat Diet (HFD) Model Dietary manipulation- More physiologically relevant for studying insulin resistance and T2DM.- Slower onset of diabetes.- Hyperglycemia can be mild and variable.
Genetic Models (e.g., db/db mice, Zucker diabetic fatty rats) Spontaneous genetic mutations- Mimic the genetic predisposition to diabetes.- Highly reproducible phenotype.- Expensive.- The specific genetic defect may not be representative of the broader diabetic population.
Surgical Models (e.g., Pancreatectomy) Surgical removal of the pancreas- Direct and immediate induction of insulin deficiency.- Highly invasive.- High mortality and morbidity.- Does not model the underlying pathological processes.

Conclusion

The successful validation of a streptozotocin-induced diabetes model is paramount for the integrity of preclinical diabetes research. A rigorous approach that combines the monitoring of key biochemical and physiological parameters with confirmatory histopathology is essential. Researchers must carefully select the appropriate experimental protocol based on their research question, whether it be modeling the acute insulin deficiency of Type 1 diabetes or the progressive insulin resistance of Type 2 diabetes. While the STZ model remains a valuable tool, an understanding of its limitations and a consideration of alternative models will ultimately lead to more robust and translatable research outcomes.

References

comparison of single high-dose vs. multiple low-dose streptozotocin models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of single high-dose (SHD) versus multiple low-dose (MLD) streptozotocin (STZ) models for the induction of diabetes in rodents is essential for researchers selecting the appropriate model for their studies. The choice between these two protocols significantly impacts the pathological characteristics of the resulting diabetic phenotype, with implications for the study of disease progression and the evaluation of therapeutic interventions.

The single high-dose model is characterized by a rapid and near-complete destruction of pancreatic β-cells, leading to severe and immediate hyperglycemia. In contrast, the multiple low-dose model induces a more gradual loss of β-cell mass, often accompanied by immune cell infiltration into the islets of Langerhans, which more closely mimics the progression of autoimmune type 1 diabetes.[1][2]

Comparative Analysis of SHD-STZ and MLD-STZ Models

The selection of a specific STZ induction protocol depends on the research question. The SHD model is often employed in studies where severe insulin deficiency is the primary requirement, such as in islet transplantation research.[3] The MLD model is preferred for studies investigating the autoimmune components of type 1 diabetes and for testing interventions aimed at preserving β-cell function over time.[1][2]

FeatureSingle High-Dose (SHD) STZ ModelMultiple Low-Dose (MLD) STZ Model
STZ Dosage A single injection of ≥150 mg/kg in mice; 35-65 mg/kg in rats.[1][4]Multiple injections of lower doses (e.g., 30-55 mg/kg for 5 consecutive days in mice).[5]
Onset of Hyperglycemia Rapid, typically within 48 hours.[1][2]Delayed and more gradual.[1][2]
Mechanism of β-Cell Death Primarily necrotic ablation of β-cells due to direct toxicity.[1][2][6]Gradual loss of β-cell mass, often involving apoptosis and immune cell infiltration.[1][7]
Pathophysiology Severe insulin deficiency with near-total destruction of β-cells.[3]Progressive β-cell dysfunction and loss, mimicking aspects of autoimmune diabetes.[1]
Mortality Rate Can be higher due to the acute toxicity of the high dose.[8]Generally lower with fewer toxic effects.[9]
Experimental Applications Studies requiring severe insulin-dependent diabetes, such as islet transplantation.[3]Studies modeling the progression of type 1 diabetes, including immune infiltration and β-cell dysfunction.[1]

Experimental Protocols

Single High-Dose (SHD) STZ Induction Protocol (Mouse)

This protocol is designed to induce a rapid and severe diabetic state.

Materials:

  • Streptozotocin (STZ)

  • Cold 0.1 M citrate buffer (pH 4.5)

  • Syringes (1 mL with 26-28.5 gauge needles)

  • Isoflurane for anesthesia (optional)

  • 10% sucrose water

Procedure:

  • Fast mice for 4-6 hours prior to STZ injection.[10]

  • Immediately before injection, dissolve STZ in cold citrate buffer. The solution should be used within 15-20 minutes as STZ degrades rapidly.[10]

  • Anesthetize the mouse if necessary, following approved institutional protocols.[10]

  • Administer a single intraperitoneal (IP) injection of STZ at a dose of 150 mg/kg.[10]

  • Provide the mice with 10% sucrose water overnight to prevent sudden hypoglycemia following the injection.[10]

  • Monitor blood glucose levels two days post-injection and then periodically to confirm the diabetic state.[10]

Multiple Low-Dose (MLD) STZ Induction Protocol (Mouse)

This protocol induces a more gradual onset of diabetes, which can be useful for studying disease progression.

Materials:

  • Streptozotocin (STZ)

  • Cold 0.1 M citrate buffer (pH 4.5)

  • Syringes (1 mL with 26-28.5 gauge needles)

Procedure:

  • Prepare the STZ solution in cold citrate buffer immediately before use.

  • For five consecutive days, administer an intraperitoneal (IP) injection of STZ at a dose of 35-55 mg/kg.[5]

  • Monitor blood glucose levels starting from the third day after the final injection and then weekly to track the progression of hyperglycemia.[5]

Signaling Pathways and Experimental Workflows

The mechanism of STZ-induced β-cell death involves several key pathways. STZ, a glucose analog, is selectively taken up by pancreatic β-cells via the GLUT2 transporter.[11] Inside the cell, its methylnitrosourea moiety acts as a DNA alkylating agent, leading to DNA damage.[6][12] This damage activates poly(ADP-ribose) polymerase (PARP), which depletes cellular NAD+ and ATP, ultimately causing cell death.[12][13] Additionally, STZ can generate nitric oxide and reactive oxygen species, contributing to cellular damage.[11][12]

STZ_Signaling_Pathway cluster_beta_cell Inside Beta-Cell STZ Streptozotocin GLUT2 GLUT2 Transporter STZ->GLUT2 Enters via DNA_Alkylation DNA Alkylation STZ->DNA_Alkylation NO_Production Nitric Oxide Production STZ->NO_Production ROS_Generation ROS Generation STZ->ROS_Generation PARP_Activation PARP Activation DNA_Alkylation->PARP_Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Beta-Cell Death ATP_Depletion->Cell_Death NO_Production->Cell_Death ROS_Generation->Cell_Death

Caption: STZ-induced beta-cell death signaling pathway.

The experimental workflows for the SHD and MLD models differ primarily in the dosing regimen and the timeline of diabetes development.

Experimental_Workflows cluster_SHD Single High-Dose (SHD) Workflow cluster_MLD Multiple Low-Dose (MLD) Workflow SHD_Start Start SHD_Fasting 4-6h Fasting SHD_Start->SHD_Fasting SHD_Injection Single IP Injection (≥150 mg/kg STZ) SHD_Fasting->SHD_Injection SHD_Sucrose 10% Sucrose Water SHD_Injection->SHD_Sucrose SHD_Monitoring Blood Glucose Monitoring (from day 2) SHD_Sucrose->SHD_Monitoring SHD_End Severe Hyperglycemia (within 48h) SHD_Monitoring->SHD_End MLD_Start Start MLD_Injection Daily IP Injections for 5 days (35-55 mg/kg STZ) MLD_Start->MLD_Injection MLD_Monitoring Blood Glucose Monitoring (from day 3 post-final injection) MLD_Injection->MLD_Monitoring MLD_End Gradual Hyperglycemia MLD_Monitoring->MLD_End

Caption: Experimental workflows for SHD and MLD STZ models.

References

A Head-to-Head Comparison of Type 2 Diabetes Models: Streptozotocin/High-Fat Diet vs. Genetic Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of preclinical type 2 diabetes (T2D) models, selecting the most appropriate system is paramount for translational success. This guide provides an objective comparison of the widely used streptozotocin/high-fat diet (STZ/HFD) induced model and the three most common genetic models: the db/db mouse, the ob/ob mouse, and the Zucker Diabetic Fatty (ZDF) rat. This comparison is supported by experimental data, detailed protocols, and visual aids to facilitate an informed decision-making process.

The STZ/HFD model offers a cost-effective and flexible approach to inducing a diabetic phenotype that mimics the progressive nature of human T2D, characterized by insulin resistance followed by beta-cell dysfunction.[1][2] In contrast, genetic models provide a more standardized and reproducible representation of T2D driven by specific, well-defined mutations affecting leptin signaling and energy homeostasis.[3] However, it's important to note that mutations in the leptin or leptin receptor genes are rare in the human T2D population.[4]

Comparative Analysis of Key Metabolic Parameters

To facilitate a direct comparison, the following tables summarize key quantitative data from various studies on these T2D models. It is important to note that experimental conditions such as age, diet composition, and specific protocols can influence these values.

Parameter STZ/HFD Model (Rats/Mice) db/db Mouse ob/ob Mouse ZDF Rat
Blood Glucose (Fasting, mg/dL) Moderately to severely elevated (e.g., >250 mg/dL)[2][5]Severely elevated (e.g., 354.2 ± 50.54 mg/dL)[6]Mildly to moderately elevatedSeverely elevated (e.g., >400 mg/dL)[7]
Serum Insulin (Fasting) Variable; can be hyperinsulinemic initially, then hypoinsulinemic[8][9][10]Hyperinsulinemic (e.g., 6.86 ± 3.13 µg/L)[6]HyperinsulinemicInitially hyperinsulinemic, then progresses to hypoinsulinemia
Insulin Resistance Present, induced by high-fat dietSeverePresentSevere
Beta-Cell Function Progressive decline and destruction induced by STZInitial hypertrophy followed by progressive failure[6]Hypertrophy and hyper-secretionProgressive failure and apoptosis
Body Weight Obese due to high-fat diet, may decrease after STZ administration[11][12]Obese (e.g., 38.38 ± 0.96 g)[6]Severely obese[13]Obese, though may be less than ZF rats[14]
Lipid Profile Often hyperlipidemic, with elevated triglycerides and cholesterol[15][16][17]Dyslipidemia is a common featureDyslipidemia is a common featureHyperlipidemic

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are outlines of key protocols used in the characterization of these T2D models.

Induction of Type 2 Diabetes using Streptozotocin and High-Fat Diet (STZ/HFD)

This protocol is a common method for inducing T2D in rodents, combining diet-induced insulin resistance with chemically induced beta-cell damage.[1][2]

  • Induction of Insulin Resistance:

    • House male Wistar rats or C57BL/6J mice and provide them with a high-fat diet (HFD) ad libitum for a period of 2 to 8 weeks. The HFD typically contains 45-60% of calories from fat.

    • Monitor body weight and food intake regularly.

  • Streptozotocin Administration:

    • After the initial HFD period, fast the animals overnight.

    • Prepare a fresh solution of streptozotocin (STZ) in a cold citrate buffer (pH 4.5).

    • Administer a single low dose of STZ (e.g., 30-40 mg/kg for rats, 95 mg/kg for mice) via intraperitoneal (i.p.) injection.[2][18][18]

  • Confirmation of Diabetes:

    • Continue feeding the animals the HFD.

    • Monitor blood glucose levels 3-7 days post-STZ injection.

    • Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.[2]

Glucose Tolerance Test (GTT)

The GTT assesses the body's ability to clear a glucose load and is a key indicator of insulin resistance and glucose intolerance.

  • Preparation:

    • Fast the animals overnight (for rats) or for 6 hours (for mice).

  • Procedure:

    • Record the baseline blood glucose level from a tail vein blood sample.

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or i.p. injection.

    • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels at each time point.

Insulin Tolerance Test (ITT)

The ITT evaluates the systemic response to insulin, providing a direct measure of insulin sensitivity.

  • Preparation:

    • Fast the animals for 4-6 hours.

  • Procedure:

    • Record the baseline blood glucose level.

    • Administer human regular insulin (e.g., 0.75 U/kg body weight) via i.p. injection.

    • Collect blood samples at various time points post-insulin injection (e.g., 15, 30, 60, and 90 minutes).

    • Measure blood glucose levels at each time point.

Histological Analysis of Pancreatic Beta-Cells

Histological examination of the pancreas provides critical insights into beta-cell mass, morphology, and function.

  • Tissue Preparation:

    • Euthanize the animal and carefully dissect the pancreas.

    • Fix the pancreas in 10% neutral buffered formalin.

    • Process the tissue and embed in paraffin.

  • Staining:

    • Cut thin sections (e.g., 4-5 µm) and mount on slides.

    • Perform Hematoxylin and Eosin (H&E) staining to visualize the overall islet morphology.[19]

    • Perform immunohistochemistry (IHC) using an anti-insulin antibody to specifically identify and quantify beta-cells.[6][20]

  • Analysis:

    • Use microscopy and image analysis software to quantify beta-cell area and islet area.

Plasma Lipid Profile Analysis

Analysis of plasma lipids is important for characterizing the dyslipidemia often associated with T2D.

  • Sample Collection:

    • Collect blood from fasted animals into EDTA-containing tubes.

    • Centrifuge the blood to separate the plasma.

  • Analysis:

    • Use commercially available enzymatic colorimetric assay kits to measure the concentrations of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol in the plasma.[21][22][23][24][25]

Visualizing Key Pathways and Workflows

Insulin Signaling Pathway

The insulin signaling pathway is central to glucose homeostasis. Its dysregulation is a hallmark of T2D.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle promotes GSK3 GSK3 Akt->GSK3 inhibits GLUT4_Translocation GLUT4 Translocation (Glucose Uptake) GLUT4_Vesicle->GLUT4_Translocation Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Caption: A simplified diagram of the insulin signaling pathway.

Experimental Workflow for the STZ/HFD Model

This workflow outlines the key steps involved in creating and characterizing the STZ/HFD model of T2D.

STZ_HFD_Workflow Start Start: Healthy Rodents HFD High-Fat Diet (2-8 weeks) Start->HFD IR_Check Assess Insulin Resistance (optional) HFD->IR_Check STZ Low-Dose STZ Injection IR_Check->STZ Diabetes_Confirmation Confirm Hyperglycemia (3-7 days post-STZ) STZ->Diabetes_Confirmation Characterization Metabolic & Histological Characterization Diabetes_Confirmation->Characterization GTT GTT Characterization->GTT ITT ITT Characterization->ITT Lipids Lipid Profile Characterization->Lipids Histology Pancreatic Histology Characterization->Histology

Caption: Experimental workflow for the STZ/HFD T2D model.

Conclusion: Choosing the Right Model for Your Research

The choice between an STZ/HFD-induced model and a genetic model of T2D depends on the specific research question.

  • STZ/HFD models are advantageous for studying the interplay between diet, insulin resistance, and progressive beta-cell failure, which closely mirrors the pathogenesis of human T2D.[1][2] They are also more cost-effective and allow for greater flexibility in the timing and severity of diabetes induction. However, the variability in STZ efficacy and diet composition can lead to less consistency compared to genetic models.

  • Genetic models (db/db, ob/ob, ZDF) offer high reproducibility and a well-defined genetic basis for the diabetic phenotype.[3] They are particularly useful for studying the consequences of severe obesity and insulin resistance. However, their monogenic nature, which is not representative of the majority of human T2D cases, and the severity of their phenotypes can sometimes limit their translational relevance.[4]

Ultimately, a thorough understanding of the strengths and limitations of each model, as outlined in this guide, will enable researchers to select the most appropriate tool to advance our understanding of T2D and develop novel therapeutic strategies.

References

A Comparative Guide to Long-Term Complications in Streptozotocin-Induced Diabetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The streptozotocin (STZ)-induced diabetic model is a cornerstone in preclinical diabetes research, enabling the study of long-term complications that mirror human pathology. This guide provides a comparative overview of the major chronic complications observed in these models, supported by experimental data and detailed protocols to aid in study design and interpretation.

Comparison of Long-Term Diabetic Complications

The development and severity of long-term complications in STZ-induced diabetic models are influenced by factors such as the animal species and strain, the dose and administration route of STZ, and the duration of diabetes. The following tables summarize key quantitative data across different complications.

Diabetic Nephropathy

Diabetic nephropathy is a common and severe complication characterized by progressive kidney damage.

ParameterTimepointAnimal ModelSTZ DoseObservation
Blood Glucose 14 & 28 daysRat60 mg/kg i.p.Significantly elevated at both timepoints[1]
Plasma Creatinine 14 & 28 daysRat60 mg/kg i.p.Increased 2-3 fold at both timepoints[1]
Renal Blood Flow 14 & 28 daysRat60 mg/kg i.p.Significantly reduced[1]
Kidney Hypertrophy 14 & 28 daysRat60 mg/kg i.p.Significantly increased kidney-to-body weight ratio[1]
Urinary Albumin 8 weeksRat55 mg/kg i.v.Significantly increased
Glomerular Filtration Rate 8 weeksRat55 mg/kg i.v.Significantly decreased
Diabetic Retinopathy

Diabetic retinopathy involves damage to the blood vessels of the retina and is a leading cause of blindness.

ParameterTimepointAnimal ModelSTZ DoseObservation
Retinal Vascular Permeability 1, 3, 6, 9 monthsWistar Rat55 mg/kg i.p.Significantly increased at all timepoints[2]
Electroretinogram (ERG) a- and b-wave amplitude 1, 3, 6, 9 monthsWistar Rat55 mg/kg i.p.Significantly decreased at all timepoints[2]
Retinal Vascular Density 3 & 6 monthsWistar Rat55 mg/kg i.p.Significantly decreased[2]
Vitreous Neovascularization 9 monthsWistar Rat55 mg/kg i.p.Observed in 50% of diabetic rats[2]
Retinal Thinning 4 weeksSprague Dawley RatNot specifiedThinning of inner and outer nuclear layers reported[3]
Diabetic Neuropathy

Diabetic neuropathy is nerve damage caused by high blood sugar, leading to pain, numbness, and other sensory disturbances.

ParameterTimepointAnimal ModelSTZ DoseObservation
Motor Nerve Conduction Velocity (MNCV) 2 monthsRatNot specifiedSignificantly decreased by 2.2 m/s[4]
Sensory Nerve Conduction Velocity (SNCV) 2 weeksRatNot specifiedSignificantly slower than in normal rats[5]
Minimal F-wave Latency 4 weeksRatNot specifiedSignificantly prolonged compared to normal rats[5]
Tactile Allodynia (von Frey test) 2 to 24 weeksRatNot specifiedStable tactile allodynia developed and persisted[6]
Diabetic Cardiomyopathy

Diabetic cardiomyopathy is a disorder of the heart muscle in diabetic patients, which can lead to heart failure.

ParameterTimepointAnimal ModelSTZ DoseObservation
Heart Rate 4 & 22 weeksWistar Rat60 mg/kgSignificantly reduced at both timepoints[7]
Heart Rate Variability 4 & 22 weeksWistar Rat60 mg/kgSignificantly reduced at both timepoints[7]
Left Ventricular Systolic & Diastolic Dysfunction 6 & 8 weeksWistar Rat65 mg/kgOvert dysfunction manifested[8]
Cardiac Fibrosis 100 daysMouseNot specifiedMild but significant increases in interstitial fibrosis[9]
QRS and QT Interval 8 weeksRatNot specifiedSignificantly increased

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison of results across studies.

Induction of Type 1 Diabetes Mellitus (T1DM)

This protocol describes the induction of insulin-dependent diabetes using a single high dose of STZ.

Materials:

  • Streptozotocin (STZ)

  • Cold citrate buffer (0.1 M, pH 4.5)

  • Syringes and needles

  • Animal scale

  • Glucometer and test strips

Procedure:

  • Animal Preparation: Fast rodents for 4-6 hours prior to STZ injection to enhance uptake by pancreatic β-cells.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5). The concentration should be calculated based on the desired dosage and the volume to be injected. STZ is light-sensitive and unstable in solution, so it should be protected from light and used within 15-20 minutes of preparation.

  • STZ Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ. Common doses for rats are 50-65 mg/kg and for mice are 120-150 mg/kg.[10]

  • Post-Injection Care: To prevent initial hypoglycemia due to massive insulin release from dying β-cells, provide animals with a 10% sucrose solution in their drinking water for the first 24-48 hours.

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection and then periodically. Animals with fasting blood glucose levels consistently ≥ 16.7 mmol/L (300 mg/dL) are considered diabetic.[10]

Induction of Type 2 Diabetes Mellitus (T2DM)

This protocol combines a high-fat diet (HFD) with a low dose of STZ to induce insulin resistance and partial β-cell dysfunction.

Materials:

  • High-fat diet (typically 45-60% of calories from fat)

  • Streptozotocin (STZ)

  • Cold citrate buffer (0.1 M, pH 4.5)

  • Syringes and needles

  • Animal scale

  • Glucometer and test strips

Procedure:

  • Dietary Induction of Insulin Resistance: Feed animals a high-fat diet for a period of 2 to 8 weeks to induce obesity and insulin resistance.

  • STZ Administration: After the HFD period, administer a single low dose of STZ (e.g., 30-40 mg/kg i.p. for rats) dissolved in cold citrate buffer.

  • Confirmation of Diabetes: Monitor fasting blood glucose and insulin levels. T2DM is typically characterized by hyperglycemia, hyperinsulinemia (initially), and impaired glucose tolerance.

Assessment of Long-Term Complications

Diabetic Nephropathy:

  • Urine Albumin-to-Creatinine Ratio (UACR): Collect 24-hour urine samples using metabolic cages. Measure albumin and creatinine concentrations using commercially available ELISA and colorimetric assay kits, respectively. An elevated UACR is an early indicator of kidney damage.

  • Histology: Perfuse kidneys with formalin, embed in paraffin, and section. Stain with Periodic acid-Schiff (PAS) to visualize glomerular basement membrane thickening and mesangial expansion, and Masson's trichrome to assess fibrosis.

Diabetic Retinopathy:

  • Fundus Fluorescein Angiography (FFA): Anesthetize the animal and inject fluorescein dye. Image the retina using a fundus camera to visualize vascular leakage and neovascularization.

  • Electroretinography (ERG): Measure the electrical responses of retinal cells to light stimuli to assess retinal function.

  • Histology (Retinal Trypsin Digestion): Isolate and digest the retina with trypsin to create a flat mount of the retinal vasculature. This allows for the quantification of acellular capillaries and pericyte loss.

Diabetic Neuropathy:

  • Nerve Conduction Velocity (NCV): Anesthetize the animal and place stimulating and recording electrodes along a peripheral nerve (e.g., sciatic or tail nerve). Measure the latency and distance between electrodes to calculate the NCV. A decrease in NCV is indicative of nerve damage.

  • Behavioral Testing (von Frey Test): Assess mechanical allodynia by applying calibrated von Frey filaments to the plantar surface of the hind paw and observing the withdrawal threshold.

Diabetic Cardiomyopathy:

  • Echocardiography: Use a high-frequency ultrasound system to non-invasively assess cardiac structure and function. M-mode and Doppler imaging can measure parameters such as left ventricular dimensions, ejection fraction, and fractional shortening.[8]

  • Histology: Perfuse the heart with formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize fibrosis and with hematoxylin and eosin (H&E) to assess cardiomyocyte hypertrophy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in diabetic complications can aid in understanding their pathogenesis and identifying therapeutic targets.

experimental_workflow cluster_induction Diabetes Induction cluster_complications Long-Term Complication Assessment Animal_Model Rodent Model (Rat/Mouse) STZ_Admin STZ Administration (High or Low Dose) Animal_Model->STZ_Admin T1DM Path HFD High-Fat Diet (for T2DM) Animal_Model->HFD T2DM Path Confirm_Diabetes Confirmation of Diabetes (Blood Glucose ≥ 16.7 mmol/L) STZ_Admin->Confirm_Diabetes HFD->STZ_Admin Nephropathy Nephropathy (UACR, Histology) Confirm_Diabetes->Nephropathy Retinopathy Retinopathy (FFA, ERG, Histology) Confirm_Diabetes->Retinopathy Neuropathy Neuropathy (NCV, von Frey) Confirm_Diabetes->Neuropathy Cardiomyopathy Cardiomyopathy (Echocardiography, Histology) Confirm_Diabetes->Cardiomyopathy

Experimental workflow for studying long-term diabetic complications.

TGF_beta_pathway cluster_stimuli Hyperglycemia-Induced Stimuli cluster_receptor TGF-β Receptor Complex cluster_smad Canonical Smad Pathway cluster_response Cellular Response in Nephropathy High_Glucose High Glucose TGF_beta TGF-β1 High_Glucose->TGF_beta AGEs AGEs AGEs->TGF_beta Angiotensin_II Angiotensin II Angiotensin_II->TGF_beta TGFBR2 TGFβRII TGF_beta->TGFBR2 TGFBR1 TGFβRI TGFBR2->TGFBR1 activates Smad2_3 p-Smad2/3 TGFBR1->Smad2_3 phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad7 Smad7 Smad_complex->Smad7 induces Fibrosis Fibrosis (Collagen, Fibronectin) Smad_complex->Fibrosis gene transcription Hypertrophy Mesangial Cell Hypertrophy Smad_complex->Hypertrophy gene transcription Smad7->TGFBR1 inhibits

TGF-β signaling pathway in diabetic nephropathy.

RAGE_pathway cluster_ligands RAGE Ligands cluster_downstream Downstream Signaling cluster_outcome Pathophysiological Outcomes AGEs AGEs RAGE RAGE Receptor AGEs->RAGE S100s S100 proteins S100s->RAGE HMGB1 HMGB1 HMGB1->RAGE NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase MAPK MAPK (ERK, JNK, p38) RAGE->MAPK NF_kB NF-κB RAGE->NF_kB Oxidative_Stress Oxidative Stress (ROS production) NADPH_Oxidase->Oxidative_Stress Inflammation Inflammation (Cytokine release) MAPK->Inflammation NF_kB->Inflammation Cell_Damage Cellular Damage & Apoptosis Oxidative_Stress->Cell_Damage Inflammation->Cell_Damage

AGE-RAGE signaling in diabetic complications.

PI3K_Akt_mTOR_pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mtor mTOR Pathway cluster_response Cellular Response in Cardiomyopathy Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K activates Insulin Insulin Insulin->Insulin_Receptor PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival Akt->Cell_Survival S6K1 S6K1 mTORC1->S6K1 activates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth (Hypertrophy) Protein_Synthesis->Cell_Growth

PI3K/Akt/mTOR signaling in diabetic cardiomyopathy.

References

A Researcher's Guide to the Streptozotocin-Induced Diabetes Model: Towards Standardization and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the streptozotocin (STZ) model remains a cornerstone for studying diabetes mellitus. However, the reproducibility of this model is a significant challenge, influenced by a multitude of factors. This guide provides a comprehensive comparison of protocols and outcomes, alongside detailed experimental methodologies and a critical assessment of the model's standardization.

Streptozotocin, a naturally occurring glucosamine-nitrosourea compound, is widely used to induce diabetes in experimental animals by selectively destroying pancreatic β-cells.[1][2] Its structural similarity to glucose allows it to be transported into β-cells via the GLUT2 transporter, which is highly expressed on these cells.[1][3][4] Once inside, STZ induces DNA alkylation, leading to a cascade of events that culminate in β-cell death and subsequent insulin deficiency.[2][3][5]

While the STZ model is invaluable, its application is often hampered by a lack of standardized protocols, leading to variability in experimental outcomes.[4][6] This guide aims to address this by providing a detailed overview of the critical parameters influencing the STZ model and offering standardized protocols to enhance reproducibility.

Factors Influencing Reproducibility

The successful induction of a stable diabetic phenotype with STZ is contingent on several key factors:

  • Animal Species and Strain: Different rodent species and strains exhibit varying sensitivity to STZ. For instance, rats are generally more sensitive than mice.[2] Furthermore, variations in susceptibility have been documented even between different vendors of the same outbred stock.[7]

  • Sex and Age: Male animals are often more susceptible to the diabetogenic effects of STZ than females.[8] Age also plays a crucial role, with younger animals demonstrating higher metabolic rates and potentially different sensitivities to the toxin.[7][8]

  • STZ Dose and Administration Route: The dose of STZ is a critical determinant of the type and severity of diabetes induced.[6] A single high dose is typically used to model Type 1 diabetes, causing rapid and extensive β-cell necrosis.[4][9] Conversely, multiple low doses can induce a more gradual loss of β-cells, mimicking aspects of Type 1 diabetes progression with immune cell infiltration.[6][10] For Type 2 diabetes models, a low dose of STZ is often combined with a high-fat diet to induce insulin resistance alongside partial β-cell dysfunction.[2][11] The route of administration, whether intravenous (IV) or intraperitoneal (IP), can also impact the bioavailability and efficacy of STZ, with IV injection reported to produce a more reproducible diabetic model in some cases.[8]

  • Diet and Fasting: The nutritional status of the animal can influence its response to STZ. A high-fat diet is a key component in many Type 2 diabetes induction protocols.[11] Fasting prior to STZ injection is a common practice to enhance the drug's effectiveness, with a recommended fasting period of 4-6 hours for mice.[12][13]

Comparative Data on STZ Protocols

To facilitate a clearer understanding of how different protocol parameters affect the outcome, the following tables summarize quantitative data from various studies.

Parameter Mouse (Type 1 Diabetes Model) Rat (Type 1 Diabetes Model) Mouse (Type 2 Diabetes Model) Rat (Type 2 Diabetes Model) Reference(s)
STZ Dose Single high dose: 100-200 mg/kgMultiple low doses: 20-50 mg/kg for 5 daysSingle dose: 40-70 mg/kgSingle low dose: 70-120 mg/kg (after HFD)Single low dose: 25-45 mg/kg (after HFD)[2][7][14]
Route of Administration Intraperitoneal (IP) or Intravenous (IV)Intraperitoneal (IP) or Intravenous (IV)Intraperitoneal (IP)Intraperitoneal (IP)[4][8]
Animal Strain C57BL/6J, BALB/c, ICR, KunmingSprague-Dawley, WistarC57BL/6J, ICR, KunmingSprague-Dawley, Wistar[4][8][14]
Diet Standard rodent chowStandard rodent chowHigh-fat diet for 4-6 weeks prior to STZHigh-fat diet for 2 or more weeks prior to STZ[11][14]
Fasting before STZ 4-6 hoursRecommendedNot consistently reportedNot consistently reported[12][13]
Confirmation of Diabetes Blood glucose > 250-300 mg/dLBlood glucose > 250-300 mg/dLBlood glucose > 140-300 mg/dL and insulin resistanceBlood glucose > 140-300 mg/dL and insulin resistance[4][11][15]

Comparison with the Alloxan Model

Alloxan is another chemical commonly used to induce experimental diabetes. While both STZ and alloxan are cytotoxic to pancreatic β-cells, there are key differences between the two models. STZ is reported to induce a more stable and permanent diabetic state compared to alloxan, which can sometimes lead to spontaneous recovery of β-cell function.[16] STZ also offers greater chemical stability and enhanced β-cell specificity compared to alloxan.[2]

Experimental Protocols

To promote standardization, the following detailed protocols for inducing Type 1 and Type 2 diabetes in rodents using STZ are provided.

Protocol 1: Induction of Type 1 Diabetes in Mice (Multiple Low-Dose Protocol)
  • Animal Preparation: Use male mice (e.g., C57BL/6J) aged 8-10 weeks. Acclimatize the animals for at least one week with free access to standard chow and water.

  • Fasting: Fast the mice for 4-6 hours before each STZ injection.[12][13]

  • STZ Solution Preparation: Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5) immediately before use. The STZ concentration should be calculated to deliver a dose of 40-50 mg/kg body weight. Protect the solution from light.

  • STZ Administration: Inject the STZ solution intraperitoneally (IP) for five consecutive days.

  • Post-Injection Monitoring: After each injection, provide the mice with 10% sucrose water for the first 24-48 hours to prevent hypoglycemia.[7] Monitor blood glucose levels 72 hours after the final injection and then weekly. Diabetes is typically confirmed when fasting blood glucose levels are consistently above 250 mg/dL.

Protocol 2: Induction of Type 2 Diabetes in Rats (High-Fat Diet and Low-Dose STZ)
  • Animal Preparation: Use male Sprague-Dawley or Wistar rats aged 4-5 weeks.

  • Dietary Induction of Insulin Resistance: Feed the rats a high-fat diet (e.g., 45-60% of calories from fat) for a minimum of 2-4 weeks to induce obesity and insulin resistance.[11]

  • STZ Solution Preparation: Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5) immediately before injection.

  • STZ Administration: After the high-fat diet period, administer a single intraperitoneal (IP) injection of STZ at a dose of 35-40 mg/kg body weight.[11]

  • Confirmation of Diabetes: Monitor fasting blood glucose and insulin levels. Type 2 diabetes is characterized by hyperglycemia (fasting blood glucose > 140-250 mg/dL) and hyperinsulinemia, followed by a decline in insulin levels as β-cell function deteriorates.[11]

Mechanism of STZ-Induced β-Cell Apoptosis and Experimental Workflow

To visually represent the processes involved in the STZ model, the following diagrams have been generated using Graphviz.

STZ_Workflow cluster_pre Pre-Induction cluster_induction Induction cluster_post Post-Induction Animal_Selection Animal Selection (Species, Strain, Sex, Age) Acclimatization Acclimatization (1-2 weeks) Animal_Selection->Acclimatization Diet Dietary Regimen (Standard or High-Fat) Acclimatization->Diet Fasting Fasting (4-6 hours) Diet->Fasting STZ_Injection STZ Administration (IP or IV, Dose) Fasting->STZ_Injection STZ_Prep STZ Preparation (Freshly made in buffer) STZ_Prep->STZ_Injection Hypoglycemia_Management Hypoglycemia Management (Sucrose water) STZ_Injection->Hypoglycemia_Management BG_Monitoring Blood Glucose Monitoring Hypoglycemia_Management->BG_Monitoring Model_Confirmation Confirmation of Diabetes BG_Monitoring->Model_Confirmation

Caption: Experimental workflow for the STZ-induced diabetes model.

STZ_Pathway STZ Streptozotocin (STZ) GLUT2 GLUT2 Transporter STZ->GLUT2 Uptake Beta_Cell Pancreatic β-Cell GLUT2->Beta_Cell DNA_Alkylation DNA Alkylation Beta_Cell->DNA_Alkylation STZ enters NO_Production Nitric Oxide (NO) Production Beta_Cell->NO_Production STZ induces ROS_Generation Reactive Oxygen Species (ROS) Generation Beta_Cell->ROS_Generation STZ induces PARP_Activation PARP Activation DNA_Alkylation->PARP_Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Apoptosis β-Cell Apoptosis NAD_Depletion->Apoptosis ATP_Depletion->Apoptosis NO_Production->Apoptosis ROS_Generation->Apoptosis

Caption: Signaling pathway of STZ-induced β-cell apoptosis.

Conclusion

The streptozotocin-induced diabetes model is a powerful and widely used tool in diabetes research. However, the lack of standardization has been a significant hurdle to the reproducibility and comparability of studies. By carefully considering the factors outlined in this guide, including animal strain, sex, age, STZ dose, and administration protocol, researchers can improve the consistency and reliability of their findings. The provided protocols and comparative data serve as a starting point for developing robust and reproducible experimental designs. Adherence to detailed and standardized methodologies is paramount for advancing our understanding of diabetes and for the development of effective therapeutic interventions.

References

A Comparative Guide to Flow Cytometry Analysis of Beta-Cell Apoptosis Following Streptozotocin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for analyzing pancreatic beta-cell apoptosis induced by streptozotocin (STZ) using flow cytometry. It includes detailed experimental protocols, a summary of quantitative data from various studies, and visual diagrams of key signaling pathways and experimental workflows to support your research and drug discovery efforts.

Comparison of Apoptosis Detection Methods

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in beta-cells. It offers several advantages over traditional methods like microscopy-based assays (e.g., FDA/PI staining), including higher throughput, objectivity, and the ability to simultaneously analyze multiple parameters. While FDA/PI staining provides a general measure of cell viability, flow cytometry, typically using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, can distinguish between different stages of cell death—early apoptosis, late apoptosis, and necrosis.[1][2] This level of detail is crucial for understanding the precise mechanism of STZ-induced cytotoxicity.

Quantitative Analysis of STZ-Induced Beta-Cell Apoptosis

The following table summarizes quantitative data from various studies that have utilized flow cytometry to assess beta-cell apoptosis after STZ treatment. It is important to note that the percentage of apoptotic cells can vary significantly depending on the cell type, STZ concentration, and the duration of exposure.

Cell Line/Islet TypeSTZ ConcentrationExposure TimeApoptosis MeasurementPercentage of Apoptotic Cells (Range)Reference
INS-15 mM16 hoursAnnexin V/7-AAD~25-30% (total apoptosis)[3]
Rin-5F1 mM24 hoursAnnexin V/PI~12% (late apoptosis)[4]
Rin-5F10 mM24 hoursAnnexin V/PI~22% (late apoptosis)[4]
Rin-5F1 mM48 hoursAnnexin V/PI~20% (late apoptosis)[4]
Rin-5F10 mM48 hoursAnnexin V/PI~36% (late apoptosis)[4]
Murine Islets1 mM STZ16 hoursFVS520 (Dead Cells)Specific reduction in living beta-cells[5]
Murine Islets1.5 mM STZ16 hoursFVS520 (Dead Cells)Nearly all islet cells died[5]

Note: The data presented are approximate values derived from the referenced studies and should be used for comparative purposes. Experimental conditions can significantly influence these outcomes.

Signaling Pathways in STZ-Induced Beta-Cell Apoptosis

Streptozotocin exerts its cytotoxic effects on beta-cells through multiple signaling pathways. STZ, a glucose analog, is selectively taken up by beta-cells via the GLUT2 transporter.[3][4][6] Inside the cell, it induces DNA alkylation and fragmentation, leading to the generation of reactive oxygen species (ROS) and nitric oxide (NO).[3][6][7] This cascade of events activates several pro-apoptotic pathways:

  • DNA Damage Pathway: DNA damage activates Poly (ADP-ribose) polymerase (PARP), leading to NAD+ depletion and energy failure.[6]

  • Mitochondrial (Intrinsic) Pathway: Increased ROS levels lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9 and the executioner caspase-3.[3][4] The Bcl-2 family of proteins, including the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, are key regulators of this pathway.[3]

  • Death Receptor (Extrinsic) Pathway: While less predominantly cited for STZ, this pathway can also contribute to apoptosis.

  • AKT/GSK3β Signaling: The AKT signaling pathway is crucial for beta-cell survival.[7] STZ has been shown to inhibit this pathway, leading to increased apoptosis.[7]

  • NF-κB Signaling: STZ can alter NF-κB based cell signaling, contributing to its cytotoxic effects.[6]

Below is a diagram illustrating the key signaling events in STZ-induced beta-cell apoptosis.

STZ_Apoptosis_Pathway Signaling Pathway of STZ-Induced Beta-Cell Apoptosis cluster_cell STZ Streptozotocin (STZ) GLUT2 GLUT2 Transporter STZ->GLUT2 Enters via DNA_Damage DNA Alkylation & Fragmentation GLUT2->DNA_Damage ROS Reactive Oxygen Species (ROS) & Nitric Oxide (NO) Generation GLUT2->ROS AKT_Inhibition AKT Pathway Inhibition GLUT2->AKT_Inhibition NFkB Altered NF-κB Signaling GLUT2->NFkB BetaCell Pancreatic Beta-Cell PARP PARP Activation DNA_Damage->PARP Mitochondria Mitochondrial Dysfunction ROS->Mitochondria NAD_Depletion NAD+ Depletion PARP->NAD_Depletion Apoptosis Apoptosis NAD_Depletion->Apoptosis CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis AKT_Inhibition->Apoptosis NFkB->Apoptosis

STZ-Induced Beta-Cell Apoptosis Pathway

Experimental Protocols

This section provides a detailed, synthesized protocol for the analysis of beta-cell apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials and Reagents
  • Pancreatic beta-cell line (e.g., INS-1, Rin-5F) or isolated pancreatic islets

  • Streptozotocin (STZ)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA or a gentle cell dissociation reagent (for adherent cells or islets)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Experimental Workflow

The following diagram outlines the general workflow for the experiment.

Experimental_Workflow Experimental Workflow for Flow Cytometry Analysis start Start seed_cells Seed Beta-Cells start->seed_cells stz_treatment Treat with Streptozotocin (STZ) (and controls) seed_cells->stz_treatment harvest_cells Harvest Cells (Trypsinization/Dissociation) stz_treatment->harvest_cells wash_cells Wash Cells with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V & PI in Binding Buffer wash_cells->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data analyze_data Analyze Data (Gating and Quantification) acquire_data->analyze_data end End analyze_data->end

Flow Cytometry Experimental Workflow
Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Seed the beta-cells at an appropriate density in a culture plate and allow them to adhere overnight.

    • Prepare a fresh solution of STZ in a suitable buffer (e.g., citrate buffer, pH 4.5) immediately before use.

    • Treat the cells with the desired concentrations of STZ for the specified duration. Include an untreated control group.

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.

    • For islets, disperse them into a single-cell suspension using a gentle dissociation reagent according to the manufacturer's protocol.[8]

    • Collect the cell suspension and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of approximately 1 x 10^6 cells/mL.[4]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4] Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][9]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.

  • Data Analysis and Interpretation:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.

    • The four quadrants will represent:

      • Lower-Left (Annexin V- / PI-): Live, non-apoptotic cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[10]

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[10]

      • Upper-Left (Annexin V- / PI+): Primarily necrotic cells.[10]

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by STZ treatment.

References

Safety Operating Guide

Proper Disposal of Streptozocin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Streptozocin (STZ), a naturally occurring chemical, is a critical component in medical research, particularly for inducing diabetes in animal models and in cancer therapy.[1][2][3] However, its hazardous nature, including being suspected of causing genetic defects and cancer, necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment.[4][5][6][7][8] This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to review the Safety Data Sheet (SDS) and be fully aware of the potential hazards.[4][5] this compound is a flammable solid and should be handled with care.[5][7]

Personal Protective Equipment (PPE): Personnel handling this compound must wear appropriate PPE to minimize exposure risks.[6][9] This includes:

  • Chemically resistant gloves (double-gloving is recommended)[6][9]

  • A lab coat or fluid-resistant apron[6][9]

  • Eye protection (safety glasses or goggles)[6][9]

  • In situations where aerosols may be generated outside of a certified chemical fume hood, a respirator with a P100 filter is required.[9]

Engineering Controls: All handling of this compound, including preparation of solutions, should be conducted inside a certified chemical fume hood or a Class II Type B Biosafety Cabinet to prevent inhalation of the powdered form or aerosols from solutions.[9][10] The work area should be covered with an absorbent, plastic-backed pad to contain any spills.[9][10]

Step-by-Step Disposal Procedures

This compound and all materials contaminated with it must be treated as hazardous waste.[4][9] Do not dispose of this compound or its containers in regular trash or down the sink.[11]

1. Segregation and Collection of Waste:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and contaminated PPE, must be collected for disposal as hazardous waste.[4][9] This waste should be double-bagged in clear, sealable bags.[4]

  • Liquid Waste: Unused or leftover this compound solutions should be collected in a designated, leak-proof hazardous waste container.[6][9]

  • Sharps: Needles and syringes used for this compound administration must be disposed of immediately in a designated sharps container destined for incineration.[6][9] Do not recap or bend needles.[6][9]

2. Labeling and Storage of Hazardous Waste:

  • All waste containers must be clearly labeled as "HAZARDOUS WASTE" and should list all chemical constituents, including "this compound."[4]

  • The date of waste generation must also be clearly marked on the label.[4]

  • Store waste containers in a designated, secure location with secondary containment to prevent spills.[4] Containers must be kept closed except when adding waste.[11]

3. Decontamination Procedures:

  • Non-Porous Materials: Reusable glassware and other non-porous materials can be decontaminated by soaking in a 10% bleach solution for 24 hours.[4][9] After soaking, rinse the items thoroughly with water.

  • Work Surfaces: Decontaminate work surfaces within the fume hood or biosafety cabinet by first cleaning with soap and water, followed by a 10% bleach solution, and then a final water rinse.[10]

Decontamination Parameter Specification
Decontaminant 10% Bleach Solution
Application Soaking of non-porous materials, surface cleaning
Contact Time 24 hours for soaking

4. Spill Cleanup:

In the event of a small spill, the area should be promptly decontaminated.[6] For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[6]

  • Absorb the spill with absorbent pads.[6]

  • Clean the area with a detergent solution, followed by a 10% bleach solution.[6]

  • Collect all cleanup materials (absorbent pads, gloves, etc.) and dispose of them as hazardous waste.[4][6]

5. Disposal of Animal Waste and Carcasses:

  • Bedding from animal cages is considered contaminated for at least 72 hours after the final administration of this compound.[10] This bedding should be handled with care to minimize aerosolization and disposed of as hazardous waste, typically through incineration.[9]

  • Animal carcasses should be disposed of according to institutional guidelines for hazardous material, which may include incineration.[6][9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

Streptozocin_Disposal_Workflow This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, PPE, Pads) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps (Needles, Syringes) waste_type->sharps_waste Sharps double_bag Double-bag in clear, sealable bags solid_waste->double_bag collect_liquid Collect in designated, leak-proof container liquid_waste->collect_liquid collect_sharps Dispose in sharps container for incineration sharps_waste->collect_sharps label_waste Label as 'HAZARDOUS WASTE' with contents and date double_bag->label_waste collect_liquid->label_waste collect_sharps->label_waste store_waste Store in designated area with secondary containment label_waste->store_waste waste_pickup Arrange for Hazardous Waste Pickup with EHS store_waste->waste_pickup

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound safely, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.

References

Essential Safety and Operational Guide for Handling Streptozocin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Streptozocin, a potent chemotherapy agent and a key compound in diabetes research. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. This compound is classified as a hazardous chemical that is suspected of causing cancer and genetic defects.[1][2][3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] The required PPE varies depending on the specific handling procedure.

ProcedureRequired Personal Protective Equipment
General Laboratory Handling Lab coat, safety glasses or goggles, disposable gloves (double-gloving is recommended).[1][5][6]
Weighing and Solution Preparation Chemical fume hood or Class II Type B biological safety cabinet, lab coat, double nitrile gloves, safety glasses.[1][2][7] A respirator with a P100 filter is required if manipulations occur outside a fume hood.[8]
Animal Injections Class II Type B biosafety cabinet or designated fume hood, lab coat or disposable gown, double gloves, safety glasses.[1][8] Some procedures may require puncture-resistant gloves over nitrile gloves.[2]
Handling Animal Cages and Waste Disposable back-closure gown or protective suit, double gloves, hair covering, overshoes, and safety glasses.[1][2] A respirator may be recommended, especially when handling bedding.[9]
Cleaning and Decontamination Lab coat, double gloves, and safety glasses.[1][5]
Spill Cleanup (Minor) Gown, goggles, and two pairs of nitrile gloves.[7]
Spill Cleanup (Major) Gown, goggles, chemically resistant gloves, and a respirator.[7]

Standard Operating Procedures

All work with this compound must be conducted in a designated area.[6] The work surface should be covered with a plastic-backed absorbent pad to contain any potential spills.[5][8]

Preparation of this compound Solutions:

  • Always handle solid this compound and prepare solutions inside a certified chemical fume hood or a Class II Type B biological safety cabinet to prevent inhalation of the powder and exposure to aerosols.[1][8]

  • Place an absorbent, plastic-backed pad on the work surface before starting.[8]

  • Wear all required PPE, including double gloves and a lab coat.[1]

  • Carefully weigh the required amount of this compound, avoiding the generation of dust.[1]

  • When transporting this compound, vials should be placed in a secondary, sealed, and labeled non-breakable container.[2][7]

Animal Handling Procedures:

  • Inform animal care staff in advance about the use of this compound.[1][8]

  • Administer this compound to animals within a Class II Type B biosafety cabinet or a designated fume hood.[1][8]

  • Use safety-engineered syringes (e.g., Luer-lock) and do not recap needles.[5][6] Dispose of sharps immediately in a designated sharps container.[1][8]

  • Animals, their waste, and cages are considered hazardous for at least 48 hours after injection.[1][2] Cages must be clearly labeled with a "Chemical Hazard" sign.[2]

  • Cage changes within the first 24-48 hours post-injection should be performed in a biosafety cabinet, and bedding should be handled as hazardous waste.[9]

Streptozocin_Handling_Workflow cluster_prep Preparation cluster_admin Administration (Animal) cluster_disposal Waste Disposal prep_ppe Don PPE prep_area Prepare work area in fume hood prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_solution Prepare solution prep_weigh->prep_solution admin_transport Transport solution in secondary container prep_solution->admin_transport admin_inject Inject animal in biosafety cabinet admin_transport->admin_inject admin_sharps Dispose of sharps immediately admin_inject->admin_sharps admin_label Label cage as hazardous admin_sharps->admin_label disp_ppe Collect contaminated PPE admin_label->disp_ppe disp_materials Collect unused solution and contaminated labware disp_ppe->disp_materials disp_animal Handle animal waste and bedding as hazardous disp_materials->disp_animal disp_container Place all waste in labeled hazardous waste containers disp_animal->disp_container

Standard Operating Procedure for Handling this compound

Spill Management

In the event of a spill, the response procedure depends on the size and nature of the spill.

Minor Spill (Small volume, contained):

  • Alert personnel in the immediate area.[5]

  • Ensure you are wearing appropriate PPE (gown, goggles, double gloves).[7]

  • Cover the spill with absorbent pads or spill kits.[5] For powdered chemical, carefully sweep to avoid dust generation or wet the powder with a suitable solvent before wiping.[5]

  • Collect all contaminated materials and place them in a labeled hazardous waste container.[5]

  • Clean the spill area with a detergent solution followed by water.[5][7]

Major Spill (Large volume, uncontained):

  • Evacuate the area immediately and alert others.[2]

  • Contact the institution's Environmental Health and Safety (EHS) office.[2][5]

  • Restrict access to the area.[9]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[2]

Streptozocin_Spill_Response cluster_major Major Spill Response cluster_minor Minor Spill Response start Spill Occurs is_major Major Spill? start->is_major major_evacuate Evacuate Area is_major->major_evacuate Yes minor_alert Alert Personnel in Area is_major->minor_alert No major_alert Alert Others & Restrict Access major_evacuate->major_alert major_contact Contact EHS/Emergency Personnel major_alert->major_contact major_await Await Professional Cleanup major_contact->major_await minor_ppe Don Appropriate PPE minor_alert->minor_ppe minor_contain Contain spill with absorbent material minor_ppe->minor_contain minor_collect Collect waste into hazardous container minor_contain->minor_collect minor_decon Decontaminate spill area minor_collect->minor_decon

Logical Workflow for Responding to a this compound Spill

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste.[8] Do not dispose of this compound waste down the drain or in regular trash.[5][6]

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other disposable materials must be collected in a designated, labeled hazardous waste container.[5][8] Dry waste should be double-bagged in sealable, transparent bags.[1]
Liquid Waste Unused or leftover this compound solutions must be collected for disposal as chemical waste.[8] Collect in a compatible, sealed, and clearly labeled hazardous waste container.[5]
Sharps Needles and syringes must be disposed of in an approved, puncture-resistant sharps container destined for incineration.[5][8] Do not recap or bend needles.[8]
Glassware (Reusable) Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[8] Alternatively, triple rinse with copious amounts of water, deface the label, and dispose of in a cardboard box.[5]
Animal Carcasses and Waste Animal carcasses should be incinerated.[2] Contaminated animal bedding and waste must be collected and disposed of as hazardous waste, especially within the first 48 hours post-administration.[9]

Exposure Response

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[9] Remove all contaminated clothing.[10] Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[7][11] Seek immediate medical attention from an ophthalmologist.[10]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most).[10] Seek immediate medical attention.[11]

All exposures, injuries, or accidents should be reported to the laboratory supervisor and the institution's EHS department as soon as possible.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptozocin
Reactant of Route 2
Streptozocin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。